molecular formula C8H5BrClNO2 B1438411 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 5791-56-0

7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Katalognummer B1438411
CAS-Nummer: 5791-56-0
Molekulargewicht: 262.49 g/mol
InChI-Schlüssel: JBSVOFXWZXRDFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a derivative of 2H-1,4-Benzoxazin-3(4H)-one, which is a heterocyclic building block for various natural and synthetic organic compounds .


Synthesis Analysis

The compound has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another synthesis method involves a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by 1H NMR, 13C NMR, and mass spectra . The InChI code is 1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) .


Chemical Reactions Analysis

The compound has been used as an intermediate in the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper (I) catalyzed one-pot reaction .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 228.05 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Wissenschaftliche Forschungsanwendungen

1. Platelet Aggregation Inhibition

7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been studied for their ability to inhibit platelet aggregation. A series of these compounds showed promising results, with one compound exhibiting potent inhibitory effects, although less potent than control drugs like ticlopidine and aspirin (Tian et al., 2012).

2. Antimicrobial Activity

These derivatives have also been synthesized and assessed for their antimicrobial properties. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds particularly enhanced by the presence of a fluorine atom (Fang et al., 2011).

3. Solid-Phase Synthesis Applications

There has been development in the solid-phase synthesis of drug-like 7-aryl-benzo[b][1,4]oxazin-3(4H)-one derivatives. This synthesis process involves a novel, microwave-irradiated cyclization reaction and has potential applications in drug development (Lee et al., 2009).

4. Novel Synthesis Methods

Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, including derivatives like 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, have been explored. These methods aim to develop new and efficient pathways for creating these compounds (詹淑婷, 2012).

5. Synthesis of Novel Derivatives for Cancer Research

Novel 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and shown to suppress the growth of A549 lung cells, suggesting potential applications in cancer research (Zhou et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 .

Eigenschaften

IUPAC Name

7-bromo-6-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVOFXWZXRDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

5791-56-0
Record name 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Citations

For This Compound
1
Citations
AL Walker, N Ancellin, B Beaufils… - Journal of Medicinal …, 2017 - ACS Publications
Recently, we reported a novel role for KMO in the pathogenesis of acute pancreatitis (AP). A number of inhibitors of kynurenine 3-monooxygenase (KMO) have previously been …
Number of citations: 22 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.